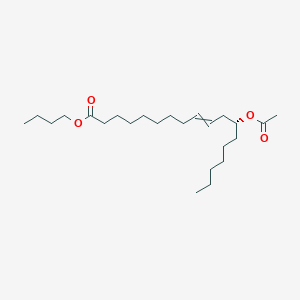

Butyl acetyl ricinoleate

Description

Contextualization within Bio-based Chemicals and Derivatives

Butyl acetyl ricinoleate (B1264116) is an ester derived from ricinoleic acid, which is the primary fatty acid found in castor oil, an extract from the seeds of the Ricinus communis plant. cymitquimica.comverifiedmarketresearch.com As a derivative of a renewable vegetable oil, it is a prominent example of a bio-based chemical. The increasing global emphasis on sustainability and the desire to find environmentally sound alternatives to petroleum-based products have spurred research and development in the field of oleochemicals, with castor oil derivatives being of particular interest. iastate.edu

The compound is recognized as a bio-based plasticizer and biolubricant. chemicalbook.combossgoo.comchemicalbook.com The market for ricinoleic acid and its derivatives has seen steady growth, a trend that is largely attributed to the industrial shift towards bio-based and environmentally friendly products. verifiedmarketresearch.comchemicalbull.commarketresearchfuture.com This shift is driven by both consumer demand and regulatory advocacy for greener chemical solutions. verifiedmarketresearch.com Butyl acetyl ricinoleate's position as a value-added product from a natural, non-food crop feedstock places it at the center of ongoing efforts to develop a sustainable chemical industry.

Evolution of Research Interests in Ricinoleic Acid Esters

Historically, research interest in ricinoleic acid esters can be traced back several decades, with early patents from the 1940s documenting their use as lubricants and as plasticizers for polymers like polyvinyl chloride (PVC). google.comgoogle.comgoogle.com The primary goal of this research has been to leverage the unique structure of ricinoleic acid to create high-performance additives.

Over the years, the focus of the research has expanded and diversified. Key areas of investigation for ricinoleic acid esters include:

Plasticizers: A significant body of research has been dedicated to evaluating ricinoleic acid esters as primary and secondary plasticizers for various polymers, including nitrocellulose, ethyl cellulose (B213188), and polyvinyl butyral. traquisa.comchemicaladditive.com These esters are known to impart flexibility, particularly at low temperatures. traquisa.comemerald.com

Lubricants: Their superior lubricity and oxidation resistance have made them attractive candidates for biolubricants. iastate.educhemicalbull.com

Cosmetics and Personal Care: Due to their emollient and moisturizing properties, these esters are valuable ingredients in cosmetic formulations. cymitquimica.comchemicalbull.com

Antimicrobial and Emulsifying Agents: More recent studies have explored the antimicrobial activity and emulsifying capabilities of modified ricinoleic acid esters, indicating potential for new applications. aip.orgui.ac.id

The evolution of research reflects a continuous effort to modify and functionalize ricinoleic acid to meet the demands of various high-value applications, moving from basic synthesis to performance optimization. iastate.eduresearchgate.net

Current State of Academic Inquiry on this compound

Current academic and industrial research on this compound is focused on refining its synthesis, characterizing its properties, and expanding its application scope. The synthesis of this compound involves the esterification of ricinoleic acid with butanol and the acetylation of the hydroxyl group. Research efforts are directed towards optimizing these reaction conditions, including the use of different catalysts like enzymes (lipases) or traditional acid catalysts, to achieve high yields and purity.

A significant area of contemporary inquiry is its performance as a plasticizer. Studies show that this compound is highly efficient for nitrocellulose lacquers, imparting good permanence, high gloss, and resistance to cold cracking. chemicaladditive.comemerald.com It is also noted for its compatibility with PVC and other thermoplastic chlorides, providing softness and brightness to the finished products. traquisa.com

The physical properties of this compound and related esters are a central focus of recent studies, with researchers documenting key parameters to determine their suitability for specific applications. researchgate.netresearchgate.net Some of these properties are detailed in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₄O₄ | |

| Molecular Weight | 396.6 g/mol | nih.gov |

| Boiling Point | 200°C (at 101,325 Pa) | chemicalbook.com |

| Density | 0.931 g/cm³ (at 20°C) | chemicalbook.com |

| Pour Point | -32°C | chemicalbook.com |

| Refractive Index | 1.4555 | chemicalbook.com |

| Flash Point | 395°F (approximately 201.7°C) | chemicalbook.com |

Furthermore, the investigation into its potential as a biolubricant continues to be a pertinent research topic, driven by its positive environmental degradation characteristics. chemicalbook.comchemicalbook.com Studies comparing its lubricity and viscosity to other esters have highlighted its potential in this field. iastate.edu Research has also touched upon its microbiological degradation, which is a crucial aspect of its environmental profile as a bio-based chemical. asm.org

Properties

IUPAC Name |

butyl (Z,12R)-12-acetyloxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/b16-13-/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWFIPLBFJGWSR-AONZOJHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883328 | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-04-5 | |

| Record name | Butyl acetyl ricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl acetyl ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl O-acetylricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACETYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C4J38313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Conventional Esterification Routes

The traditional synthesis of esters like butyl acetyl ricinoleate (B1264116) typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. This method, while effective, often requires high temperatures and can lead to the formation of byproducts, necessitating extensive purification steps.

Acid-Catalyzed Synthesis from Ricinoleic Acid and Butanol

The primary conventional method for synthesizing butyl ricinoleate, the precursor to butyl acetyl ricinoleate, is through the acid-catalyzed esterification of ricinoleic acid with butanol. Ricinoleic acid is the major fatty acid component of castor oil. The subsequent step involves the acetylation of the hydroxyl group on the ricinoleic acid backbone to yield this compound.

In a typical procedure, ricinoleic acid is reacted with butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the esterification, often through azeotropic distillation. Following the formation of butyl ricinoleate, acetic anhydride (B1165640) is introduced to acetylate the secondary hydroxyl group, yielding the final product.

Investigation of Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

Table 1: Investigated Parameters in Acid-Catalyzed Esterification

| Parameter | Range/Conditions Investigated | Expected Impact on Reaction |

| Molar Ratio (Butanol:Ricinoleic Acid) | 1:1 to 5:1 | Higher alcohol ratios can shift the equilibrium towards the product side, increasing yield. |

| Catalyst Concentration | 0.5% to 5% (w/w of ricinoleic acid) | Higher catalyst concentration can increase the reaction rate but may also lead to side reactions and color formation. |

| Reaction Temperature | 100°C to 140°C | Higher temperatures increase the reaction rate but can also promote dehydration and other side reactions. |

| Reaction Time | 2 to 8 hours | Longer reaction times generally lead to higher conversion but can also result in product degradation. |

Studies have shown that an optimal balance of these parameters is necessary to achieve high conversion rates while minimizing the formation of impurities. For instance, a study on the esterification of ricinoleic acid with butanol using sulfated zirconia catalysts demonstrated high conversions at 110 °C. researchgate.net

Purification Techniques for Enhanced Purity

The crude product from conventional synthesis often contains unreacted starting materials, catalyst residues, and byproducts. Therefore, purification is a critical step to obtain high-purity this compound. Common purification techniques include:

Neutralization: Washing the crude product with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst.

Washing: Using water to remove any remaining salts and water-soluble impurities.

Distillation: Vacuum distillation is frequently employed to separate the desired ester from lower and higher boiling point impurities. google.com Pure methyl acetyl ricinoleate, a related compound, distills at approximately 195°C under a pressure of 1-2 mm Hg. google.comgoogle.com

Chromatography: Column chromatography can be used for further purification to achieve very high purity levels, although it is more common on a laboratory scale.

Enzymatic Synthesis Approaches

In recent years, enzymatic synthesis has emerged as a promising alternative to conventional chemical methods. This "green" approach utilizes lipases as biocatalysts, offering several advantages, including milder reaction conditions, higher specificity, and reduced byproduct formation. researchgate.netum.es

Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are enzymes that can catalyze the esterification of fatty acids and alcohols in non-aqueous or low-water environments. researchgate.net The synthesis of this compound can be achieved in a two-step enzymatic process or a one-pot reaction. In the two-step approach, ricinoleic acid is first esterified with butanol, followed by the acetylation of the hydroxyl group using an acyl donor, both steps being catalyzed by a lipase (B570770).

Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves the economic feasibility of the process. um.es Novozym® 435, an immobilized lipase from Candida antarctica B, is a commonly used biocatalyst for such reactions due to its high activity and stability. researchgate.netmdpi.com

Characterization of Enzyme Specificity and Efficiency

The efficiency and specificity of the lipase are critical for a successful enzymatic synthesis. Different lipases exhibit varying degrees of specificity towards the chain length of the fatty acid and the alcohol, as well as regioselectivity.

Table 2: Lipases Investigated for Ricinoleic Acid Esterification

| Lipase Source | Specificity/Selectivity | Reference |

| Candida antarctica B (CALB) | High activity in esterification and polymerization of ricinoleic acid. | researchgate.netmdpi.com |

| Rhizomucor miehei | 1,3-positional selectivity. | mdpi.com |

| Geotrichum candidum | High specificity towards cis-9 monounsaturated fatty acids. | google.comgoogle.com |

| Pseudomonas cepacia | Investigated for esterification of 2-monoricinolein. | nih.gov |

| Rhizopus oryzae | Investigated for methanolysis and esterification of ricinolein derivatives. | nih.gov |

Research has shown that lipases like the one from Geotrichum candidum exhibit high specificity for certain types of fatty acids, which can be exploited for selective esterification. google.comgoogle.com The efficiency of the enzymatic reaction is influenced by factors such as temperature, substrate molar ratio, enzyme loading, and the presence of a solvent. For instance, the synthesis of cetyl ricinoleate, a similar ester, using immobilized Candida antarctica lipase B was optimized at 70°C in a solvent-free system. um.es The progress of the reaction is often monitored by measuring the decrease in the acid value of the reaction mixture over time. um.es

Novel Synthetic Pathways and Green Chemistry Principles

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and implementation of sustainable production processes. acs.org These principles aim to minimize the environmental impact of chemical manufacturing while enhancing efficiency and safety. acs.org

Exploration of Renewable Feedstocks

The primary and most direct renewable feedstock for the production of this compound is castor oil. researchgate.net Castor oil is a vegetable oil obtained from the seeds of the Ricinus communis plant. It is a rich source of ricinoleic acid, a hydroxylated fatty acid that constitutes about 85-90% of its composition. researchgate.netresearchgate.net The unique structure of ricinoleic acid, with a hydroxyl group on the 12th carbon, makes it a valuable precursor for a variety of chemical derivatives, including this compound. researchgate.net

The synthesis of this compound typically involves a two-step process: the esterification of the carboxylic acid group of ricinoleic acid with butanol, and the acetylation of the hydroxyl group. google.com Alternatively, the process can begin with the acylation of the hydroxyl group followed by esterification of the acid. google.com

Beyond castor oil, the broader field of oleochemicals offers a variety of renewable feedstocks that can be used in the synthesis of related esters and plasticizers, highlighting a general trend towards bio-based materials. iastate.eduresearchgate.net These include other vegetable oils like soybean oil, as well as fatty acids such as oleic acid. iastate.eduacs.org Advances in metabolic engineering are also opening pathways for producing fatty acid derivatives from microbial sources using carbon-based feedstocks like carbohydrates from corn or sugarcane, and even waste products like glycerol (B35011). google.comconicet.gov.ar While not yet standard for this compound, these innovations point towards a future with an even wider array of sustainable starting materials. nih.govacs.org

The use of these renewable feedstocks is a key aspect of green chemistry, as it reduces reliance on finite petrochemical resources. researchgate.netrsc.orgrsc.org The table below summarizes the primary renewable feedstock for this compound synthesis.

Table 1: Primary Renewable Feedstock for this compound

| Feedstock | Key Component | Typical Composition of Key Component |

|---|---|---|

| Castor Oil | Ricinoleic Acid | ~85-90% |

Sustainable Production Innovations

In line with green chemistry principles, significant efforts are being made to develop more sustainable methods for producing this compound and similar esters. These innovations focus on improving reaction efficiency, minimizing waste, and using environmentally benign catalysts.

One of the key principles of green chemistry is maximizing atom economy , which involves designing synthetic methods to incorporate the maximum amount of all materials used in the process into the final product. acs.org Traditional synthesis methods for esters can sometimes have lower atom economy due to the formation of byproducts.

Another important principle is the reduction of derivatives and protecting groups. acs.org Enzymatic catalysis, for instance, offers high specificity that can target specific functional groups on a molecule, often eliminating the need for protection and deprotection steps that add to process complexity and waste generation. acs.org

Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts in the synthesis of this compound represents a significant advancement in sustainable production. Lipases can catalyze both the esterification and acetylation steps under mild reaction conditions, often without the need for organic solvents. researchgate.net This enzymatic approach avoids the use of harsh acid catalysts and reduces energy consumption. google.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in a solvent-free system, is another cornerstone of green chemistry that is applicable to the synthesis of this compound. researchgate.net This approach not only reduces the environmental impact associated with solvent use and disposal but can also lead to higher reaction rates and easier product purification. researchgate.net

Utilization of CO2: While not a direct step in the synthesis of this compound, the broader trend of utilizing carbon dioxide (CO2) as a C1 synthon in the production of related oleochemicals is a noteworthy sustainable innovation. acs.org For example, epoxidized fatty acid esters can be reacted with CO2 to form cyclic carbonates, which are valuable precursors for other polymers. acs.orgacs.org This approach contributes to the valorization of a greenhouse gas into value-added chemical products. acs.org

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its commercial viability. Key areas of focus include the selection of catalysts, management of catalyst loading, and considerations for scaling up the process from the laboratory to an industrial scale.

Catalyst Selection and Loading Effects

The choice of catalyst is a critical factor that influences the reaction rate, yield, and purity of the final product. A variety of catalysts can be employed for the esterification and acetylation steps in the synthesis of this compound.

Traditional Acid Catalysts: Conventional synthesis often utilizes mineral acids such as sulfuric acid or phosphoric acid as catalysts. google.com While effective in promoting the reaction, these catalysts can be corrosive, difficult to separate from the product mixture, and may lead to the formation of colored impurities, necessitating extensive purification steps. google.com

Enzymatic Catalysts: As mentioned previously, lipases are increasingly being used as biocatalysts. Their high selectivity can lead to purer products with fewer side reactions. The optimization of enzymatic reactions involves selecting the appropriate lipase, controlling the temperature, and managing the water content in the reaction medium.

Heterogeneous Catalysts: The use of solid, heterogeneous catalysts is another approach to simplify product purification and catalyst recovery. These can include ion-exchange resins or supported metal oxides.

Novel Catalytic Systems: Research into novel catalytic systems continues to yield more efficient and sustainable options. For example, iron-based binary catalytic systems and Brønsted acidic ionic liquids have shown high activity in related esterification reactions. acs.orgresearchgate.net These catalysts can offer advantages such as high conversion rates, mild reaction conditions, and the potential for recycling and reuse. researchgate.net

Catalyst Loading Effects: The amount of catalyst used, or catalyst loading, has a direct impact on the reaction kinetics. Generally, increasing the catalyst concentration leads to a higher reaction rate due to the increased availability of active catalytic sites. researchgate.net However, there is an optimal loading beyond which the increase in reaction rate may become negligible or even detrimental due to mass transfer limitations or increased side reactions. For instance, in some esterification reactions, increasing the catalyst concentration from 1% to 2.5% w/w has been shown to significantly increase the conversion of the carboxylic acid. researchgate.net In other systems, a catalyst loading of around 5 mol% has been found to be optimal. acs.org It is crucial to determine the optimal catalyst loading for a specific reaction system to balance reaction speed with cost and potential downstream processing challenges.

The following table provides a comparative overview of different catalyst types used in the synthesis of this compound and related esters.

Table 2: Comparison of Catalyst Types for Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Mineral Acids | Sulfuric Acid, Phosphoric Acid google.com | Low cost, high activity | Corrosive, difficult to remove, can cause side reactions and product discoloration google.com |

| Enzymatic | Lipases | High selectivity, mild reaction conditions, environmentally friendly acs.org | Higher cost, sensitivity to temperature and pH |

| Heterogeneous | Ion-exchange resins | Easy separation and recovery, reusable | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations |

| Novel Systems | Iron-based catalysts, Ionic liquids acs.orgresearchgate.net | High efficiency, mild conditions, potential for recyclability researchgate.net | Higher initial cost, may require specialized handling |

Process Scale-up Considerations

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents several challenges that must be addressed to ensure consistent product quality, process efficiency, and safety.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for designing an appropriate reactor and determining optimal operating conditions such as temperature, pressure, and reaction time. The heat of reaction must be managed effectively to maintain temperature control, which is crucial for preventing side reactions and ensuring product stability.

Mass and Heat Transfer: In a large-scale reactor, efficient mixing is critical to ensure uniform distribution of reactants and catalyst, and to facilitate heat transfer. Poor mixing can lead to localized "hot spots" that can degrade the product or catalyst. The viscosity of the reaction mixture, which can be significant, also impacts mixing efficiency.

Purification: The purification of this compound at an industrial scale often involves vacuum distillation to separate the product from unreacted starting materials, byproducts, and the catalyst. google.com The design and operation of the distillation column must be optimized to achieve the desired purity while minimizing energy consumption. Other purification techniques may include washing with water to remove water-soluble impurities and the use of adsorbents like activated charcoal to remove color. google.com

Feedstock and Product Handling: The large-scale storage and handling of feedstocks like ricinoleic acid and butanol, as well as the final product, require appropriate infrastructure to ensure stability and prevent contamination.

Advanced Characterization and Analytical Techniques

Spectroscopic Confirmation of Chemical Structure and Esterification

Spectroscopy is a pivotal tool for the structural elucidation of butyl acetyl ricinoleate (B1264116). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's atomic arrangement and the presence of specific functional groups, which is crucial for confirming that both the butylation of the carboxylic acid group and the acetylation of the hydroxyl group of ricinoleic acid have occurred.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of butyl acetyl ricinoleate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the esterification processes. iastate.edu

In the ¹H NMR spectrum, the successful formation of the butyl ester is confirmed by the appearance of signals corresponding to the butyl group protons. These typically include a triplet at approximately 4.0-4.2 ppm for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH ₂-), multiplets for the two central methylene groups, and a terminal methyl triplet. The acetylation of the C-12 hydroxyl group is evidenced by a sharp singlet peak around 2.0 ppm, which is characteristic of the methyl protons of an acetyl group (-O-C(=O)-CH ₃). The disappearance of the hydroxyl proton signal from the parent ricinoleic acid further confirms the reaction's completion. ceon.rsresearchgate.net

The ¹³C NMR spectrum provides complementary evidence. The formation of the butyl ester is indicated by a signal for the carbonyl carbon at approximately 173-174 ppm and signals for the butyl chain carbons. Similarly, the acetylation is confirmed by the presence of a carbonyl signal for the acetyl group around 170 ppm and a methyl carbon signal around 21 ppm. rsc.orgnih.gov The structures of the ricinoleate esters can be definitively confirmed using these NMR techniques. iastate.edu

Table 3.1: Indicative ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Approximate Chemical Shift (ppm) | Significance |

|---|---|---|---|

| Butyl Ester (-O-CH₂-CH₂-CH₂-CH₃) | ¹H | ~4.1 (triplet) | Confirms butylation of carboxylic acid |

| Acetyl Group (-O-C(=O)-CH₃) | ¹H | ~2.0 (singlet) | Confirms acetylation of hydroxyl group |

| Butyl Ester Carbonyl (R-C(=O)-O-Butyl) | ¹³C | ~173 | Confirms butylation of carboxylic acid |

| Acetyl Carbonyl (-O-C(=O)-CH₃) | ¹³C | ~170 | Confirms acetylation of hydroxyl group |

| Acetyl Methyl (-O-C(=O)-CH₃) | ¹³C | ~21 | Confirms acetylation of hydroxyl group |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method used to monitor the esterification reaction and confirm the formation of this compound by identifying its characteristic functional groups. ceon.rs The process involves comparing the spectrum of the product with that of the starting material, ricinoleic acid.

The successful synthesis is primarily confirmed by the following spectral changes:

Appearance of Ester Carbonyl (C=O) Bands: The spectrum of this compound exhibits two distinct carbonyl stretching bands. The band for the butyl ester typically appears in the range of 1735-1750 cm⁻¹, while the acetyl ester carbonyl appears around a similar region. vscht.czlibretexts.org The presence of these strong absorption peaks is a clear indication of ester formation. scitepress.org

Disappearance of Carboxylic Acid -OH Band: The broad absorption band in the spectrum of ricinoleic acid, typically found between 2500-3300 cm⁻¹, which corresponds to the O-H stretch of the carboxylic acid group, disappears upon its conversion to the butyl ester.

Disappearance of Alcohol -OH Band: The hydroxyl group on the C-12 position of ricinoleic acid shows a characteristic absorption band. Upon acetylation, this band diminishes or disappears, confirming the esterification at this site. scitepress.org

Appearance of C-O-C Stretching Bands: The formation of the two ester linkages results in new, strong C-O-C stretching vibrations, which are typically observed in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. scitepress.orgresearchgate.net

Table 3.2: Key FT-IR Absorption Bands for Confirmation of Esterification

| Functional Group | Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|---|

| Ester C=O (Butyl & Acetyl) | ~1740 | Stretch | Confirms formation of both ester groups. ceon.rs |

| Alkyl C-H | ~2850-2950 | Stretch | Characteristic of the fatty acid chain. ceon.rs |

| Ester C-O-C | ~1180-1250 | Stretch | Confirms presence of ester linkages. ceon.rs |

| Carboxylic Acid O-H | 2500-3300 (Broad) | Stretch | Disappears from starting material spectrum. |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for analyzing its composition in complex mixtures. These techniques separate the compound from impurities, unreacted starting materials, or other components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, it serves as an excellent tool for purity assessment and the identification of trace impurities. medistri.swiss The gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. jmchemsci.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound. medistri.swiss

In the analysis of this compound, GC-MS can be used to:

Quantify Purity: By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be estimated. For more accurate quantification, calibration with a certified reference standard is employed. rsc.org

Identify Impurities: The mass spectra of minor peaks can be compared against spectral libraries (like NIST or Wiley) to identify impurities such as residual starting materials (ricinoleic acid, butanol), by-products from side reactions, or degradation products. medistri.swiss

Analyze Derivatized Samples: In some cases, derivatization may be used to enhance the volatility of related compounds. For instance, analyzing the ricinoleic acid content in a sample can be achieved after methylation to form methyl ricinoleate, which is then analyzed by GC-MS. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. It is particularly useful for monitoring the purity of the final product and analyzing its concentration in various formulations.

A common HPLC method for analyzing this compound is reverse-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase. This compound, being a relatively non-polar molecule, is well-retained on the column and can be effectively separated from more polar impurities. Key aspects of HPLC analysis include:

Purity Assessment: HPLC can separate this compound from starting materials and by-products. The purity is determined by the relative peak area of the compound.

Compositional Analysis: It is used to determine the amount of this compound in complex mixtures, such as cosmetic or industrial formulations. niscpr.res.in

Stability Testing: HPLC is the method of choice for monitoring degradation studies. Samples subjected to stress conditions (e.g., heat, humidity, light) are analyzed over time to quantify the decrease in the parent compound and the formation of degradation products like ricinoleic acid.

Detection: Due to the lack of a strong chromophore, UV detection can be challenging but is possible, typically in the low wavelength range (210–240 nm). More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are also highly effective for lipid analysis and can provide a more uniform response for triglycerides and related esters without requiring a chromophore. thermofisher.com

Evaluation of Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is critical for its storage, handling, and application. The compound is generally stable under normal conditions but can degrade through specific chemical pathways, primarily hydrolysis and oxidation. scitepress.org

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bonds. This process can be catalyzed by the presence of acids or bases. pharmacy180.com

Acid/Base Catalyzed Hydrolysis: In the presence of an acid or base and water, this compound can hydrolyze, breaking one or both of its ester linkages. The primary degradation products formed from complete hydrolysis are ricinoleic acid, butanol, and acetic acid. moravek.com The rate of hydrolysis is typically dependent on pH and temperature.

Oxidation: The ricinoleic acid backbone of the molecule contains a carbon-carbon double bond, which is a potential site for oxidation. Oxidation can be initiated by exposure to air (oxygen), light, or heat, and can be accelerated by the presence of metal ions. pharmacy180.commoravek.com

Oxidative Degradation: The oxidation process can lead to the formation of a variety of products, including hydroperoxides, which can then decompose into smaller, volatile compounds like aldehydes and ketones, or form other oxygenated derivatives such as epoxides and alcohols. marinelipids.ca This degradation can affect the physical properties and odor of the material. Compared to unmodified ricinoleates, the acetyl group in this compound provides a moderate level of oxidation resistance.

Accelerated stability studies are often conducted to predict the shelf life of the compound. These studies involve exposing the material to elevated temperatures, high humidity, and UV/visible light. Analytical techniques, primarily HPLC, are used to track the concentration of this compound and identify the formation of key degradation products over time.

Oxidative Stability Assessment

The oxidative stability of this compound is a critical parameter, particularly for its application as a biolubricant, where resistance to oxidation is paramount. doaj.org The acetylation of the hydroxyl group on the ricinoleic acid backbone enhances its stability compared to unmodified ricinoleates. Studies on related acylated ricinoleates demonstrate that chemical modifications can significantly improve oxidative stability, in some cases by up to six times compared to pure castor oil. doaj.org

The assessment of thermo-oxidative stability is often conducted using methods like the PetroOXY test. doaj.org Another standard technique is the measurement of the Oxidative Stability Index (OSI) at elevated temperatures, such as 110 °C, following official methods like AOCS Cd 12b-92. researchgate.net The inherent susceptibility of vegetable oil derivatives to oxidation stems from the presence of unsaturated fatty acids. iastate.edu

The addition of antioxidants has been shown to be an effective strategy to retard the oxidative process. Research indicates that antioxidants like propyl gallate and saturated cardanol (B1251761) (a phenolic compound from cashew nut shell liquid) can increase the oxidative stability of bio-based products by 6 to 20 times. doaj.org

Table 1: Oxidative Stability Enhancement of Ricinoleate Derivatives

| Product | Modification/Additive | Stability Improvement (vs. Castor Oil) | Reference |

| Chemically Modified Ricinoleates | Acetylation, Hydrogenation | Up to 6x | doaj.org |

| Bio-based Products | Propyl Gallate | 6 to 20x | doaj.org |

| Bio-based Products | Saturated Cardanol | 6 to 20x | doaj.org |

Hydrolytic Degradation Studies

Hydrolytic stability is essential for determining the shelf-life and application suitability of this compound. The compound generally resists hydrolysis under standard conditions. However, prolonged exposure to moisture, especially in the presence of an acid or base catalyst, can lead to degradation. The primary byproducts of its hydrolysis are ricinoleic acid and butanol.

Systematic studies on related ricinoleate-based polyesters provide insight into the degradation kinetics. For instance, copolyesters of lactic acid and ricinoleic acid exhibit a near zero-order weight loss over a 60-day incubation period, with a significant decrease in molecular weight occurring within the first 20 days. nih.gov Similarly, investigations into poly(ricinoleic-co-sebacic-ester-anhydride)s show that degradation begins with the hydrolysis of the most susceptible bonds, followed by the breakdown of the remaining oligoester chains into smaller fragments. nih.gov The degradation process can be effectively monitored by analyzing the byproducts using High-Performance Liquid Chromatography (HPLC).

Table 2: Summary of Hydrolytic Degradation Studies on Ricinoleate-Based Esters

| Polymer System | Degradation Conditions | Key Findings | Duration | Reference |

| Lactic Acid-Ricinoleic Acid Copolyesters | Phosphate-buffered saline (pH 7.4), 37°C | ~20-40% weight loss; initial rapid decrease in molecular weight. | 60 days | nih.gov |

| Poly(ricinoleic-co-sebacic-ester-anhydride)s | Buffer solution | Initial rapid hydrolysis of anhydride (B1165640) bonds releasing sebacic acid, followed by slower oligoester degradation. | > 1 week | nih.gov |

Transesterification Reactivity Profiling

The ester group in this compound allows it to undergo transesterification, a reaction where its butyl group is exchanged with another alcohol in the presence of a catalyst. This reactivity is fundamental to the synthesis of other ricinoleate esters and the production of biodiesel from castor oil. iastate.eduacs.org The transesterification of oils can be catalyzed by acids, bases, or enzymes (biocatalysts). researchgate.net

Studies on the transesterification of castor oil to methyl ricinoleate (biodiesel) show that reaction kinetics are significantly influenced by parameters such as the oil-to-alcohol molar ratio, catalyst concentration, and temperature. acs.org For example, using a specific benzimidazolium-based Brønsted acid ionic liquid catalyst, the biodiesel yield was found to increase with catalyst amount up to 9 mol %. acs.org The use of ultrasonication has also been proven to dramatically reduce reaction times, achieving high yields in 90 minutes compared to 14 hours under conventional heating. acs.org The steric characteristics of the fatty acid and the alcohol are known to be significant factors affecting reactivity at a molecular level. researchgate.net

Table 3: Effect of Reaction Parameters on Transesterification of Castor Oil

| Parameter | Condition | Biodiesel Yield | Time | Reference |

| Catalyst Amount | 9 mol % | 95% | 14 h | acs.org |

| Molar Ratio (Oil:Methanol) | 1:12 | 95% | 14 h | acs.org |

| Process | Ultrasonication (9 mol% catalyst, 1:10 ratio, 50°C) | 96% | 90 min | acs.org |

Accelerated Aging and Environmental Stress Testing Methodologies

To predict the long-term performance of this compound, accelerated aging and environmental stress tests are employed. These methodologies expose the material to intensified environmental conditions to induce failure modes on a shorter timescale. stress.com This involves using environmental chambers to control factors such as temperature, humidity, and UV radiation. stress.com The Arrhenius equation is often used to establish a quantifiable acceleration factor by relating time and temperature. stress.com

Environmental Stress Cracking (ESC) is a common failure mode for polymeric materials and is particularly relevant when this compound is used as a plasticizer. npl.co.uk Standardized test methods, such as those published by ASTM International, are widely used to evaluate performance under specific stresses. These include tests for thermal degradation, resistance to weathering (simulating sunlight, rain, and dew), and fluid exposure. stress.comnpl.co.uk Such tests are critical for estimating the service life of a product and making informed material selections. stress.com

Table 4: Common Accelerated Aging and Stress Testing Methodologies

| Test Type | ASTM Standard (Example) | Parameters Tested | Purpose | Reference |

| Thermal Degradation | ASTM D573 (for rubber) | Elevated temperature, air exposure | Evaluate stability at high temperatures. | npl.co.uk |

| Weathering (UV Exposure) | ASTM D4329 | Fluorescent UV lamps, humidity | Simulate damage from sunlight and moisture. | npl.co.uk |

| Weathering (Outdoor) | ASTM D1435 | Natural outdoor exposure | Assess performance in real-world conditions. | npl.co.uk |

| Environmental Stress Cracking (ESC) | ASTM D1693 | Chemical exposure, mechanical stress | Determine susceptibility to cracking in specific environments. | npl.co.uk |

| Water Absorption | ASTM D570 | Immersion in water | Measure moisture absorption characteristics. | npl.co.uk |

Identification and Quantification of Degradation Products

Identifying and quantifying the degradation products of this compound is crucial for understanding its degradation mechanisms. As noted, hydrolysis primarily yields ricinoleic acid and butanol. Oxidative degradation, however, can produce a more complex mixture of products.

For other unsaturated fatty acid esters, oxidation has been shown to form compounds such as epoxides, alcohols, and ketones. marinelipids.ca The analysis of degradation products from related polyesters provides further insight. For example, the hydrolysis of poly(ricinoleic-co-sebacic-ester-anhydride)s releases sebacic acid along with dimers, trimers, and tetramers of ricinoleic acid. nih.gov

Sensitive analytical techniques are required for this analysis. The combination of Solid Phase Extraction (SPE) with Gas Chromatography-Mass Spectrometry (GC-MS) has proven effective for identifying and quantifying low molecular weight products from the early stages of hydrolysis. researchgate.net Other essential analytical tools include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. marinelipids.ca

Table 5: Potential Degradation Products of this compound and Analytical Methods

| Degradation Pathway | Potential Products | Analytical Technique(s) | Reference |

| Hydrolysis | Ricinoleic acid, Butanol | HPLC, GC-MS | researchgate.net |

| Hydrolysis (from related polymers) | Oligomers (dimers, trimers) | HPLC, GC-MS | nih.govresearchgate.net |

| Oxidation | Epoxides, Alcohols, Ketones | GC, NMR | marinelipids.ca |

Applications in Polymer Science and Materials Engineering

Plasticizer Efficacy in Polymer Systems

Polyvinyl Chloride (PVC) Plasticization Mechanisms

The interaction between butyl acetyl ricinoleate (B1264116) and PVC is a prime example of its efficacy as a plasticizer. PVC in its pure form is a rigid and brittle material at room temperature. researchgate.net The addition of plasticizers like butyl acetyl ricinoleate is essential to transform it into the flexible and versatile material used in a vast array of products. kinampark.com The plasticization process involves the insertion of plasticizer molecules between the long polymer chains of PVC, which reduces the intermolecular forces and allows the chains to move more freely, thereby increasing flexibility. kinampark.com

The effectiveness of a plasticizer is heavily dependent on its compatibility and miscibility with the host polymer. This compound demonstrates excellent compatibility with PVC and other polar polymers. traquisa.com The acetyl group in its structure reduces polarity, which in turn enhances its compatibility with nonpolar polymers like PVC. This strong compatibility ensures that the plasticizer is well-dispersed throughout the polymer matrix, leading to uniform plasticization and preventing issues like phase separation or leaching of the plasticizer over time. traquisa.comrsc.org For a plasticizer to be effective, it must contain both polar and non-polar components; the polar part binds to the polymer, while the non-polar part creates free volume. kinampark.com

Interactive Table: Compatibility of this compound with Various Polymers

| Polymer | Compatibility |

| Polyvinyl Chloride (PVC) | High traquisa.com |

| Nitrocellulose | Excellent traquisa.comchemicaladditive.com |

| Ethyl Cellulose (B213188) | Excellent traquisa.com |

| Benzyl (B1604629) Cellulose | Excellent traquisa.com |

| Polyvinyl Butyral | Good chemicaladditive.com |

| Rubber | Recommended for high flexibility traquisa.com |

The primary function of this compound as a plasticizer is to enhance the flexibility and durability of polymers. In PVC applications, it imparts a soft texture and brightness to the final product. traquisa.com Its ability to improve flexibility at low temperatures is a particularly valuable characteristic. traquisa.com This enhanced flexibility does not come at the cost of durability; in fact, this compound contributes to the longevity of the plasticized material. It has low volatility due to its high boiling point, making it resistant to degradation from sunlight, heat, and aging. traquisa.com

The incorporation of this compound has a quantifiable impact on the mechanical properties of PVC. As the concentration of the plasticizer increases, there is generally a decrease in tensile strength and an increase in the elongation at break. researchgate.netacs.org This trade-off is a fundamental aspect of plasticization, where increased flexibility is achieved by reducing the rigidity of the polymer matrix. kinampark.com

For instance, studies on methyl acetyl ricinoleate (a similar ricinoleate-based plasticizer) in PVC have shown that increasing the plasticizer content from 50 to 90 parts per hundred of resin (PHR) significantly affects the maximum tension and the tension at 100% elongation. researchgate.net Concurrently, the elongation at break also increases with higher plasticizer content. researchgate.net This indicates that the material can stretch more before breaking, a key indicator of increased flexibility. Research on other bio-based plasticizers derived from ricinoleic acid has demonstrated their potential to achieve elongation at break values comparable to or even exceeding those of traditional phthalate (B1215562) plasticizers like dioctyl phthalate (DOP). researchgate.netresearchgate.net

Interactive Table: Effect of Ricinoleate-Based Plasticizers on PVC Mechanical Properties

| Property | Effect of Increasing Plasticizer Concentration |

| Tensile Strength | Decreases researchgate.netacs.org |

| Elongation at Break | Increases researchgate.netacs.orgresearchgate.net |

| Young's Modulus | Decreases rsc.org |

The addition of this compound also modifies the rheological behavior of PVC, which is crucial for its processing. Plasticizers lower the melt viscosity of the polymer, making it easier to process at lower temperatures. google.com This is reflected in the melt flow index (MFI), a measure of the ease of flow of a molten polymer.

A study on methyl acetyl ricinoleate in PVC demonstrated a significant increase in the MFI as the plasticizer content was raised from 50 to 90 PHR. The MFI increased from 3.977 g/10 min at 50 PHR to 44.244 g/10 min at 90 PHR. researchgate.net This indicates a substantial reduction in melt viscosity, which facilitates processing techniques like extrusion and injection molding. The plasticizer effectively lubricates the polymer chains, allowing them to slide past each other more easily under shear. kinampark.com

The thermal stability of plasticized PVC is a critical factor, as the polymer can degrade at processing temperatures. Research indicates that ricinoleate-based plasticizers can maintain or even improve the thermal stability of PVC composites. For example, PVC samples plasticized with methyl acetyl ricinoleate have been shown to be thermally stable up to 200°C. researchgate.net

Application in Other Thermoplastics (e.g., Polyvinyl Butyral, Polyhydroxyalkanoates)

This compound and its related compounds serve as effective plasticizers in various thermoplastics beyond PVC. In Polyvinyl Butyral (PVB) formulations, ricinoleate esters are valued as outstanding plasticizers. acmechem.comjustia.com While butyl ricinoleate is directly cited for this purpose, related compounds like the butyl ester of acetylated polyricinoleic acid are also used in PVB emulsions, highlighting the utility of the ricinoleate structure in this polymer system. acmechem.comgoogle.com

The compound is also identified as a preferred plasticizer for Polyhydroxyalkanoates (PHAs), a family of biodegradable polyesters. google.comgoogle.com The inclusion of n-butyl acetyl ricinoleate in PHA compositions is part of a strategy to improve their processing characteristics. google.comgoogle.comi.moscow Specifically, it is used in combination with nucleating agents to accelerate crystallization rates, which is crucial for making the melt processing of PHAs practical and efficient for producing films, coatings, and molded articles. google.comgoogle.com Its presence is also noted in broader thermoplastic elastomer compositions that may include PHAs. epo.orggoogleapis.com

Role in Rubber and Elastomer Formulations

In the rubber and elastomer industry, this compound is a recognized plasticizer and processing aid. parchem.com It is recommended for rubber applications to impart high flexibility and permanence to the final product. traquisa.com The U.S. Food and Drug Administration (FDA) lists this compound as a permitted plasticizer in rubber articles intended for repeated use, signifying its established role in the industry. ecfr.gov

Studies have shown its effectiveness in various types of rubber. It is considered compatible with EPDM (Ethylene Propylene Diene Monomer) and IIR (Butyl Rubber) elastomers. rodavigo.net In curable butyl rubber bladder stocks, ricinoleic acid esters have been shown to reduce the compound's viscosity compared to castor oil. google.com.sl This lower viscosity is advantageous in processing, while the resulting vulcanized rubber generally retains high tensile strength and demonstrates improved modulus, both initially and after aging. google.com.sl Its applications include use in neoprene and nitrile rubber (NBR). parchem.com

Integration in Specialized Material Systems (e.g., Epoxy Resins, Inks, Synthetic Leather)

The utility of this compound extends to several specialized material systems where it enhances performance and final product characteristics.

Inks : It functions as an excellent plasticizer for various cellulose derivatives used in ink formulations, such as nitrocellulose, ethyl cellulose, and benzyl cellulose. traquisa.com In nitrocellulose lacquers, it imparts high gloss, plasticity, and pliability, while also improving aging properties and low-temperature flexibility. emerald.com Its application is also noted in energy-curable intaglio printing inks. google.com

Synthetic Leather : this compound is recommended for use in synthetic leather, primarily for the soft feel, brightness, and pleasant odor it confers to the final product. traquisa.com It provides coated fabrics with a good handle and excellent flexibility at low temperatures. emerald.comtraquisa.com It is also listed as a potential plasticizer in coating compositions for leather finishing. google.com

Enhancement of Impact Resistance

A key functional benefit of incorporating this compound into polymer systems is the enhancement of impact resistance. In a study on epoxy resin composites, its addition was shown to directly improve the impact strength of the material. Similarly, aqueous dispersions of polylactic acid-based resins containing this compound exhibit improved impact resistance. google.com

Further evidence comes from its use as a coupling agent in filled thermoplastic composites. A study involving High-Density Polyethylene (HDPE) filled with calcium carbonate demonstrated that this compound improved the tensile impact strength and ductility of the composite compared to the same material with an uncoated filler. google.com

| Example | Filler | Coupling Agent | Tensile Impact Strength (ft-lbs/in²) |

|---|---|---|---|

| 1 | None | None | 144 |

| 2 | CaCO₃ | None | 74 |

| 3 | CaCO₃ | Methyl acetyl ricinoleate | 139 |

| 4 | CaCO₃ | This compound | 92 |

| 5A | CaCO₃ | Glyceryl tri(acetyl ricinoleate) | 118 |

Surface Characteristics and Sensory Attributes

This compound contributes positively to the aesthetic and sensory qualities of finished products. It is known to produce a distinct touch of softness and brightness. traquisa.com In coatings like nitrocellulose lacquers, it is specifically used to impart a high-gloss finish. emerald.com

Beyond visual and tactile properties, it also influences the odor of the final product. It is described as having a mild, pleasant, oily ester-like odor. google.comcymitquimica.com This quality makes it a suitable choice for applications like synthetic leather, where a neutral or pleasant scent is desirable. traquisa.com

Comparative Studies with Other Plasticizers

The evaluation of this compound and related bio-based plasticizers often involves comparison with industry-standard plasticizers, particularly those based on phthalates.

Assessment Against Phthalate-Based Plasticizers

The plastics industry has seen a significant trend towards replacing phthalate-based plasticizers due to environmental and health concerns, despite phthalates constituting a vast majority of the global plasticizer market. nih.govkinampark.comresearchgate.net This has driven research into alternatives like this compound, which are derived from renewable resources. researchgate.net

While direct comparative studies for this compound are limited, research on the closely related compound methyl acetyl ricinoleate (MAR) as a plasticizer for PVC provides valuable insights. This study highlights that PVC plasticized with MAR, a bio-based additive, exhibits different physical properties compared to materials made with traditional plasticizers. researchgate.net Notably, the MAR-plasticized PVC samples showed lower densities and lower hardness, which can be significant advantages for both manufacturers and consumers depending on the application. researchgate.net The use of such bio-plasticizers is part of a broader shift, though questions remain about whether all new alternatives are safer or simply "regrettable substitutions". nih.gov Interestingly, one study of non-phthalate plasticizers in house dust from multiple countries did not detect this compound, suggesting its current indoor environmental presence may be low. nih.gov

| Property | PVC with Methyl Acetyl Ricinoleate (MAR) | PVC with Traditional Phthalates (e.g., DOP) |

|---|---|---|

| Source | Bio-based (Castor Oil) | Petroleum-based |

| Density | Lower | Higher |

| Hardness | Lower | Higher |

| Thermal Stability | Good (Stable up to 200 °C) | Variable, generally good |

| Miscibility with PVC | Good | Excellent (benchmark) |

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| Butyl ricinoleate |

| Calcium carbonate |

| Diethyl phosphate |

| Dioctyl phthalate (DOP) |

| EPDM (Ethylene Propylene Diene Monomer) |

| Epoxy Resin |

| Ethyl cellulose |

| Ethylene |

| Glyceryl tri(acetyl ricinoleate) |

| High-Density Polyethylene (HDPE) |

| IIR (Butyl Rubber) |

| Methyl acetyl ricinoleate (MAR) |

| Neoprene |

| Nitrile rubber (NBR) |

| Nitrocellulose |

| Polyhydroxyalkanoates (PHA) |

| Polylactic acid |

| Polyvinyl Butyral (PVB) |

| Polyvinyl Chloride (PVC) |

| Ricinoleic acid |

Evaluation Versus Emerging Non-Phthalate Alternatives

The push for environmentally friendly and non-toxic plasticizers has led to the development of numerous non-phthalate alternatives derived from resources like citric acid, sebacic acid, and various vegetable oils. mdpi.comresearchgate.net this compound, itself a bio-based option, demonstrates competitive performance when compared to these emerging materials in plasticizing polymers such as polyvinyl chloride (PVC) and nitrocellulose. researchgate.netresearchgate.net

A key performance metric for any plasticizer is its compatibility with the host polymer, which ensures a homogenous mixture and prevents leaching. kinampark.com Bio-based plasticizers derived from castor oil, including ricinoleates, have shown good compatibility with various polymers. researchgate.netdokumen.pub The unique molecular structure of ricinoleic acid, featuring a hydroxyl group, allows for modifications like acetylation to produce this compound, enhancing its plasticizing capabilities. researchgate.net

In comparative studies, ricinoleate-based plasticizers have been shown to be effective substitutes for commercial plasticizers like dioctyl adipate (B1204190) (DOA), exhibiting excellent plasticizing efficiency and favorable mechanical properties in PVC films. researchgate.net Research indicates that PVC plasticized with a ricinoleate derivative can have a higher initial degradation temperature by 40°C compared to films plasticized with DOA or dioctyl phthalate (DOP), highlighting its superior thermal stability. researchgate.net

The evaluation against other non-phthalate alternatives, such as citrate (B86180) esters, is also crucial. While citrate-based plasticizers like acetyl tributyl citrate (ATBC) are widely used, ricinoleates offer a distinct property profile. researchgate.netgoogle.com For instance, in nitrocellulose-based formulations like nail polish, alternatives to traditional plasticizers are constantly being sought. google.com this compound has historically been used in cellulose nitrate (B79036) lacquers, indicating its long-standing utility in this area. getty.edu

The following table provides a comparative overview of this compound and other non-phthalate plasticizers based on general performance characteristics.

| Feature | This compound | Citrate Esters (e.g., ATBC) | Adipates (e.g., DOA) |

| Source | Bio-based (Castor Oil) | Primarily Bio-based (Citric Acid) | Petrochemical/Bio-based |

| Primary Polymer Systems | PVC, Nitrocellulose, Cellulosics | PVC, Cellulose Acetate, Medical Polymers | PVC |

| Key Advantages | Good thermal stability, low volatility | Good compatibility, low toxicity | Good low-temperature flexibility |

| Plasticizing Efficiency | Excellent | High | Good |

| Migration Resistance | Good | Moderate to Good | Moderate |

Synergistic Effects in Blends with Co-plasticizers

Research into blends of plasticizers has shown that a combination can improve the compatibility of the additives with the polymer matrix, leading to enhanced thermal stability and mechanical properties. nih.gov For example, studies on PVC blends have demonstrated that mixing different types of plasticizers can result in a significant improvement in elongation at break compared to using a single plasticizer. nih.gov

When blended with epoxidized vegetable oils, such as epoxidized soybean oil (ESBO), cardanol-based plasticizers (another bio-based alternative) have shown synergistic effects, resulting in better thermal stability than phthalates like DEHP. rsc.orgrsc.org This suggests that similar synergies could be explored with this compound, which also originates from a vegetable oil. The epoxy groups can enhance compatibility and provide a stabilizing effect. rsc.org

In PVC formulations, the combination of a primary plasticizer with a secondary plasticizer can fine-tune the material's properties. For instance, a secondary plasticizer might be added to improve low-temperature performance or reduce cost. This compound's characteristics make it a viable candidate for such blends, potentially improving the performance of other bio-based or traditional plasticizers. kinampark.com

The interaction between different plasticizer molecules and the polymer chains can lead to a more efficient disruption of polymer-polymer interactions, which is the fundamental mechanism of plasticization. kinampark.com This can result in a lower glass transition temperature (Tg), a key indicator of plasticizer efficiency, than what would be predicted by a simple mixing rule. rsc.org For example, a blend of a cardanol-based plasticizer (CA2) and DEHP in PVC resulted in a greater decrease in Tg than with DEHP alone. rsc.org

The following table outlines the potential synergistic effects when blending this compound with common co-plasticizers.

| Co-plasticizer | Polymer System | Potential Synergistic Effect |

| Epoxidized Soybean Oil (ESBO) | PVC | Improved thermal stability, enhanced compatibility. rsc.orgrsc.org |

| Dioctyl Adipate (DOA) | PVC | Enhanced low-temperature flexibility, balanced cost-performance. |

| Acetyl Tributyl Citrate (ATBC) | Nitrocellulose, PVC | Improved overall plasticization, potential for reduced migration. |

| Phthalates (e.g., DINP) | PVC | Increased elongation at break, decreased Young's modulus. rsc.orgrsc.org |

Research in Lubrication Science and Tribology

Formulation as Biolubricant Base Stocks

The formulation of butyl acetyl ricinoleate (B1264116) as a base stock for biolubricants is driven by its inherent lubricating properties and its origin from a renewable resource, castor oil. Chemical modification of castor oil to produce butyl acetyl ricinoleate enhances certain characteristics, making it more suitable for specific industrial applications.

Performance in Boundary Lubrication Regimes

In the demanding conditions of boundary lubrication, where a continuous fluid film cannot be maintained, this compound demonstrates effective performance. Its utility in these regimes is attributed to the polar nature of its ester and acetyl groups. These functional groups promote the formation of a durable, adsorbed film on metal surfaces. This protective layer is crucial for minimizing friction and wear when surfaces come into close contact. The inherent hydroxyl group in the ricinoleic acid structure further bolsters its capacity to handle loads and resist wear.

Structural Correlates of Lubricity (e.g., Molecular Packing on Surfaces)

The effectiveness of this compound as a lubricant is closely tied to its molecular architecture. The long, flexible hydrocarbon chain facilitates efficient packing of molecules on metal surfaces, which helps to create a dense and well-ordered lubricating film. The ester and acetyl groups enhance intermolecular cohesion and adhesion to the substrate. This organized molecular layer at the interface is vital for reducing friction and preventing surface damage under the high-pressure, low-speed conditions typical of boundary lubrication.

Oxidative Stability in Lubricant Applications

A key performance metric for any lubricant is its resistance to oxidation, which can degrade the oil and form harmful deposits. While vegetable oils can be more prone to oxidation than mineral oils, the acetylation of the hydroxyl group in ricinoleic acid to create this compound improves its thermal and oxidative stability. google.com However, it exhibits moderate resistance to oxidation when compared to other esters like sebacates. For applications involving high temperatures, the inclusion of antioxidants in the lubricant formulation is often necessary to prevent degradation.

Viscosity Index and Temperature Performance Characteristics

The viscosity index (VI) measures the stability of a lubricant's viscosity with changing temperature. A higher VI is desirable as it indicates more consistent performance over a broad temperature range. This compound generally possesses a high viscosity index, superior to that of mineral oils, making it suitable for applications with significant temperature fluctuations. Its favorable low-temperature characteristics, such as a low pour point, ensure it remains fluid and effective in colder conditions.

Interactive Table: Typical Physicochemical Properties of this compound

| Property | Value |

| Viscosity Index | ~120 |

| Flash Point | 219.4 °C guidechem.com |

| Boiling Point | 468.7 °C at 760 mmHg guidechem.com |

| Density | ~0.931 g/cm³ guidechem.com |

Note: These values are typical and can vary based on the specific manufacturing process and purity of the compound.

Applications in Metal Processing and Casting

The lubricating and surface-active properties of this compound make it a useful additive in fluids for metal processing and casting operations, which often involve extreme pressures and temperatures.

Lubricant Compositions for Aluminum Casting

In aluminum casting, lubricants are essential to prevent the molten metal from adhering to the mold. This compound is used in lubricant formulations for this purpose. google.comjustia.comgoogle.com It helps to form a barrier that facilitates the easy release of the cast part, which can improve the surface finish of the final product. google.comgoogle.com Its biodegradability is an additional benefit, reducing the environmental footprint of the casting operation. researchgate.net Often, it is blended with other base oils, like castor oil or glycerol (B35011) trioleate, and additives to optimize performance for specific casting processes. google.comgoogle.comjustia.com For instance, one patent describes a lubricant for aluminum casting that includes this compound in a mixture with castor oil. google.com Another patent lists it among many possible lubricant bases for an aluminum casting composition that also includes water and other compounds to improve surface quality. google.comjustia.comgoogle.com

Interactions with Metal Surfaces and Oxide Layer Formation Dynamics

The performance of this compound as a lubricant is intrinsically linked to its interactions with metal surfaces at the molecular level. As a derivative of castor oil, it possesses inherent properties that facilitate the formation of a protective boundary film, crucial in reducing friction and wear between moving parts. The ester bonds within the this compound molecule allow it to adhere to metal surfaces through physical bonding. iastate.edu This adsorption creates a molecular layer that acts as a barrier, preventing direct metal-to-metal contact, particularly under boundary lubrication conditions where the lubricant film thickness is minimal.

Research into the tribological properties of ricinoleate esters, a category that includes this compound, suggests that their effectiveness as lubricants is influenced by their chemical structure and molecular packing on the metal surface. iastate.edu The presence of the acetyl group and the butyl ester in this compound modifies the polarity and steric hindrance of the molecule, which in turn affects the density and orientation of the adsorbed film. Studies on similar esters have indicated that the lubricity is dependent on the formation of a densely packed molecular layer that can withstand high pressures in the contact zone. iastate.edu

Furthermore, in specific applications such as the casting of aluminum alloys, lubricant compositions containing this compound have been found to play a role in the dynamics of oxide layer formation. google.comgoogle.com In these high-temperature environments, the lubricant can influence the distribution of surface oxides at the interface between the molten metal and the mold. google.comgoogle.com A uniform distribution of the oxide layer is critical for achieving a smooth surface finish and preventing defects in the final cast product. google.com The presence of this compound in the lubricant formulation can contribute to this uniform distribution, thereby enhancing the quality of the cast metal. google.comgoogle.com

Material Compatibility and Degradation in Lubricated Systems

The compatibility of this compound with various materials, particularly elastomers used for seals and hoses, is a critical factor in the design and maintenance of lubricated systems. Incompatibility can lead to material degradation, compromising the integrity of the system and leading to premature failure.

Interaction with Rubber and Seal Materials

The interaction between this compound and elastomeric materials is primarily characterized by the degree of swelling or degradation of the elastomer. This is a significant consideration as many seals, gaskets, and hoses in industrial applications are made from various types of rubber. The compatibility of this compound with a range of common elastomers is summarized in the interactive table below. The ratings, which are based on reputable sources, provide a general guideline for material selection. It is important to note that the degree of compatibility can be influenced by factors such as temperature, pressure, and the specific formulation of the elastomer. akademisains.gov.myecosealthailand.comdymseal.comrodavigo.net

| Elastomer | Compatibility Rating |

|---|---|

| Natural Rubber | Fair to Unsatisfactory |

| Nitrile (Buna-N) | Fair |

| EPDM | Satisfactory |

| Silicone | Fair |

| Viton® (FKM) | Satisfactory |

| Neoprene® | Satisfactory |

| Butyl (IIR) | Satisfactory |

| Polyurethane | Unsatisfactory |

Compatibility Ratings are generally defined as: Satisfactory (minor or no effect), Fair (moderate effect, limited use), and Unsatisfactory (severe effect, not recommended). These are general ratings and testing under specific operational conditions is recommended.

The data indicates that while this compound shows good compatibility with elastomers like EPDM, Viton®, Neoprene®, and Butyl rubber, it can have a detrimental effect on others such as Natural Rubber and Polyurethane. akademisains.gov.myecosealthailand.comdymseal.comrodavigo.net The swelling or degradation of incompatible elastomers can lead to a loss of sealing force, increased permeability, and ultimately, leakage of the lubricant.

Pharmaceutical and Biomedical Research Perspectives

Role in Drug Delivery Systems

The compound is under investigation as a key component in drug delivery systems. Its lipid-based nature makes it a suitable candidate for formulating medications, particularly those that are challenging to deliver effectively. nih.gov Lipid-based formulations are designed to overcome issues like poor drug solubility and stability, potentially improving therapeutic outcomes. nih.gov

A significant challenge in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which limits their bioavailability. researchgate.netnih.gov Butyl acetyl ricinoleate (B1264116) is recognized for its ability to enhance the solubility and bioavailability of hydrophobic (water-repelling) drugs. As a lipid-based excipient, it can act as a carrier for lipophilic drugs, improving their dissolution in gastrointestinal fluids. nih.gov Research has indicated that incorporating butyl acetyl ricinoleate into a formulation for a poorly soluble drug can significantly increase its bioavailability, with one preclinical model showing an increase of 150%. This enhancement is crucial for drugs in Biopharmaceutics Classification System (BCS) Class II and IV, where solubility is a rate-limiting step for absorption. nih.gov By improving solubility, this compound can help increase a drug's concentration in systemic circulation, potentially allowing for lower and more effective dosing. researchgate.net

The mechanism by which this compound enhances drug solubility often involves the formation of colloidal structures, such as micelles, in aqueous environments. As an amphiphilic molecule with both hydrophobic and hydrophilic characteristics, it acts as a non-ionic surfactant and emulsifier. parchem.comcrystalpharmatech.com When dispersed in a solution, these molecules can self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic exterior. Hydrophobic drugs can be encapsulated within the core of these micelles, effectively increasing their solubility in the surrounding aqueous medium. crystalpharmatech.com This encapsulation can also protect the drug from degradation in the gastrointestinal tract, further aiding its delivery. nih.gov